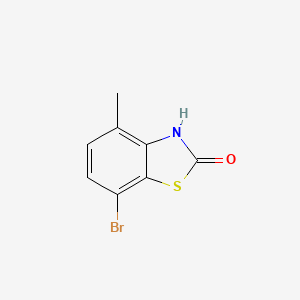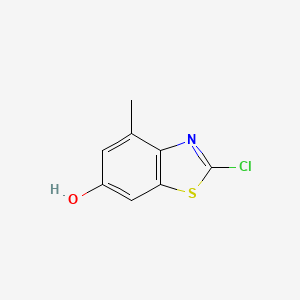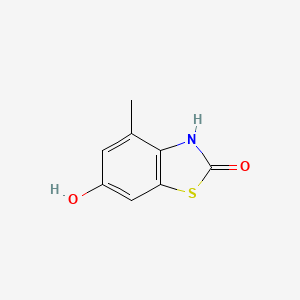![molecular formula C7H5N3O3 B3219980 3-Nitro-1H-pyrrolo[2,3-c]pyridin-7-ol CAS No. 1190322-25-8](/img/structure/B3219980.png)
3-Nitro-1H-pyrrolo[2,3-c]pyridin-7-ol
Vue d'ensemble
Description
3-Nitro-1H-pyrrolo[2,3-c]pyridin-7-ol is a heterocyclic compound that features a pyrrolo-pyridine core structure with a nitro group at the 3-position and a hydroxyl group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1H-pyrrolo[2,3-c]pyridin-7-ol typically involves multi-step procedures starting from commercially available precursors. One common approach includes the nitration of a pyrrolo[2,3-c]pyridine derivative followed by selective hydroxylation. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents for hydroxylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-1H-pyrrolo[2,3-c]pyridin-7-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydroxyl group can be oxidized to a carbonyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Carbonyl derivatives: Formed by the oxidation of the hydroxyl group.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-Nitro-1H-pyrrolo[2,3-c]pyridin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Nitro-1H-pyrrolo[2,3-c]pyridin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the nitro and hydroxyl groups but shares the core structure.
7-Azaindole: Similar core structure but different functional groups.
Pyrrolopyrazine derivatives: Contain a similar pyrrole ring but with a pyrazine ring instead of a pyridine ring.
Uniqueness
3-Nitro-1H-pyrrolo[2,3-c]pyridin-7-ol is unique due to the presence of both a nitro group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry.
Propriétés
IUPAC Name |
3-nitro-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-6-4(1-2-8-7)5(3-9-6)10(12)13/h1-3,9H,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXYCLGJEZLZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B3219900.png)

![3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3219919.png)
![3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B3219926.png)
![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3219932.png)



![7-fluoro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3219981.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-1,3-dihydro-4-iodo-](/img/structure/B3219982.png)
![5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219990.png)
![3-amino-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B3219998.png)
![5-methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220003.png)
![3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220005.png)
